molecular formula C11H13N5 B13351434 2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine

2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine

Cat. No.: B13351434
M. Wt: 215.25 g/mol
InChI Key: TZNIUIMISFJFTQ-UHFFFAOYSA-N
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Description

2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse pharmacological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine typically involves the reaction of 2-methylpyrimidine-4,6-diamine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyridin-2-ylmethyl chloride in DMF with potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with hydrogen addition.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-methylpyrimidine-4,6-diamine: Lacks the pyridin-2-ylmethyl group, resulting in different pharmacological properties.

    Pyridin-2-ylmethyl derivatives: Compounds with similar structures but different substituents on the pyrimidine ring.

Uniqueness

2-methyl-N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is unique due to its combination of the pyrimidine and pyridin-2-ylmethyl moieties, which confer specific biological activities not observed in other similar compounds .

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

2-methyl-4-N-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C11H13N5/c1-8-15-10(12)6-11(16-8)14-7-9-4-2-3-5-13-9/h2-6H,7H2,1H3,(H3,12,14,15,16)

InChI Key

TZNIUIMISFJFTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CC=CC=N2)N

Origin of Product

United States

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